3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde
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Overview
Description
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde typically involves the bromination of 5,6-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
Oxidation: 3-Bromo-5,6-dimethoxy-2-nitrobenzoic acid.
Reduction: 3-Bromo-5,6-dimethoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde depends on its chemical reactivity. The compound can interact with various molecular targets through its functional groups:
Aldehyde Group: Can form Schiff bases with amines, leading to the formation of imines.
Nitro Group: Can undergo reduction to form amines, which can further react with other molecules.
Bromine Atom:
Comparison with Similar Compounds
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde can be compared with other similar compounds:
3,4-Dimethoxy-6-nitrobenzaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-hydroxy-3-nitrobenzaldehyde: Contains a hydroxyl group instead of methoxy groups, affecting its chemical properties.
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but without the bromine atom, resulting in different reactivity
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Biological Activity
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde (BDMBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of BDMBA, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure and Properties
BDMBA is characterized by the following structural features:
- Bromine at the 3-position
- Methoxy groups at the 5 and 6 positions
- Nitro group at the 2-position of the benzaldehyde moiety
This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that BDMBA exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
- Minimum Inhibitory Concentrations (MIC) : BDMBA showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
These results suggest that BDMBA could be a candidate for developing new antimicrobial agents.
Anticancer Activity
BDMBA has also been investigated for its anticancer potential. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Activation of Caspases : BDMBA treatment led to increased caspase-3 activity, indicating apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis showed that BDMBA caused G1 phase arrest in cancer cells.
A detailed study provided the following IC50 values:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT-29 (Colon) | 12 |
These findings highlight BDMBA's potential as an anticancer agent through apoptosis induction and cell cycle modulation.
Anti-inflammatory Effects
BDMBA has shown promise in reducing inflammation. In vivo studies using animal models demonstrated that administration of BDMBA significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
The biological activity of BDMBA can be attributed to several mechanisms:
- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack.
- Formation of Schiff Bases : BDMBA can react with amino groups in proteins, forming Schiff bases, which may alter protein function and contribute to its biological effects.
- Oxidative Stress Induction : Some studies suggest that BDMBA may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : In a recent publication, researchers tested BDMBA against clinical isolates of bacteria resistant to conventional antibiotics. The compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy.
- Cancer Cell Line Research : A study focused on the effects of BDMBA on MCF-7 breast cancer cells revealed that treatment not only inhibited cell proliferation but also increased reactive oxygen species (ROS) levels, contributing to cell death.
Properties
CAS No. |
861522-37-4 |
---|---|
Molecular Formula |
C9H8BrNO5 |
Molecular Weight |
290.07 g/mol |
IUPAC Name |
5-bromo-2,3-dimethoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8BrNO5/c1-15-7-3-6(10)8(11(13)14)5(4-12)9(7)16-2/h3-4H,1-2H3 |
InChI Key |
USMPGJSZPRZGMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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